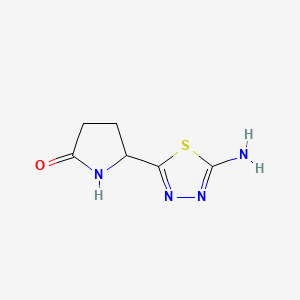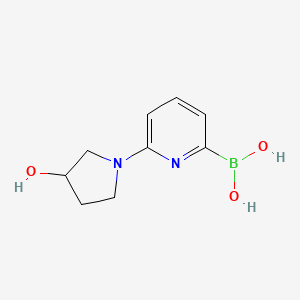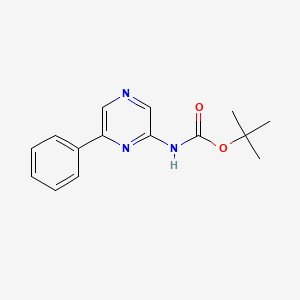
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-amino-1,3,4-thiadiazol-2-yl” is a part of a larger group of compounds known as 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves a series of steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .Molecular Structure Analysis
The molecular structure of “5-amino-1,3,4-thiadiazol-2-yl” derivatives is characterized by the presence of a 1,3,4-thiadiazole ring .Chemical Reactions Analysis
The chemical reactions involving “5-amino-1,3,4-thiadiazol-2-yl” derivatives are mainly related to their biological activities. For instance, these compounds have been found to exhibit urease inhibitory activities .Aplicaciones Científicas De Investigación
- Application : Researchers have designed, synthesized, and evaluated novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitory activity. These compounds demonstrated high activity against the enzyme, making them potential candidates for further evaluation .
- Application : Compounds with a novel N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine scaffold were designed and tested for their inhibition of this pathway .
- Application : Thiadiazoleacetate crystals, derived from 5-amino-1,2,4-thiadiazole, have been used as materials for cephalosporins .
- Application : A series of imines, specifically 5-amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamide derivatives , were synthesized from various aromatic aldehydes. These derivatives have been investigated .
Urease Inhibition
Interleukin-6 (IL-6)/JAK/STAT3 Pathway Inhibition
Pesticide Potential
Enzyme Inhibitors
Materials for Cephalosporins
Sulphonamide Derivatives
Mecanismo De Acción
The mechanism of action of “5-amino-1,3,4-thiadiazol-2-yl” derivatives is related to their interaction with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, making these compounds potential candidates for the treatment of infections caused by Helicobacter pylori .
Safety and Hazards
Direcciones Futuras
The future directions for research on “5-amino-1,3,4-thiadiazol-2-yl” derivatives could involve further evaluation of their biological activities, such as their potential as anticonvulsant agents . Additionally, more research could be done to explore their potential as antifungal and antibacterial agents .
Propiedades
IUPAC Name |
5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDXEPKNVVNLKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)







